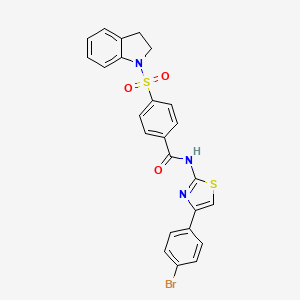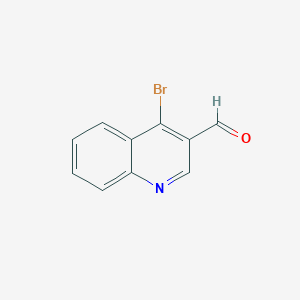![molecular formula C11H10N2O B2771499 2-[(Pyridin-3-yl)methoxy]pyridine CAS No. 1044501-39-4](/img/structure/B2771499.png)
2-[(Pyridin-3-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Synthesis Analysis
Pyridine synthesis can involve several methods, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .
Molecular Structure Analysis
Pyridine is an example of a six-membered aromatic heterocycle. It has an electronic structure similar to benzene. All six atoms (five carbons and one nitrogen) are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring and each containing one pi electron, allowing the ring to be fully conjugated .
Chemical Reactions Analysis
Pyridine can undergo several types of reactions, including internal hydrogen transfer and C-H bond homolysis . The internal hydrogen transfer is more favorable .
Physical and Chemical Properties Analysis
Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It has a distinctively unpleasant, fishy smell .
Aplicaciones Científicas De Investigación
Magnetic and Optical Properties of Lanthanide Clusters
One application is in the development of lanthanide clusters displaying magnetic and optical properties. A study utilized 2-(hydroxymethyl)pyridine in lanthanide metal chemistry, leading to the synthesis of Ln(III)(9) clusters with unique sandglass-like topology. These clusters exhibit dual physical properties, with the Dy(III) cluster showing single-molecule magnetism behavior and the Eu(III) cluster displaying intense red photoluminescence (Alexandropoulos et al., 2011).
Coordination Chemistry of Pyridine Derivatives
Another significant application is in the coordination chemistry of pyridine derivatives. Research has focused on derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their advantages and disadvantages compared to terpyridines. These ligands have been applied in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Water Oxidation Catalysis
In the realm of catalysis, a Co(II) complex with a 2,6-(bis(bis-2-pyridyl)methoxymethane)pyridine ligand has shown to facilitate water oxidation in basic media. This research provides insight into the role of high-valent cobalt species in catalyzing water oxidation, highlighting the potential for developing efficient catalytic systems for water splitting (Wasylenko et al., 2011).
Environmental Science Applications
Moreover, pyridine derivatives have been applied in environmental science, particularly in the degradation of harmful organic compounds. A study focused on the photocatalytic degradation of pyridine using TiO2, demonstrating that hydroxylation of pyridine occurs at position 2, leading to the formation of various aliphatic intermediates. This research contributes to understanding the mechanisms underlying the photocatalytic removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUJMPZABFRBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)


![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)


![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2771435.png)

![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)
